molecular formula C11H12N2S B2563389 (4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate CAS No. 2309445-32-5

(4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate

Cat. No.: B2563389
CAS No.: 2309445-32-5
M. Wt: 204.29
InChI Key: ZFNDMGVQDWJUSP-UHFFFAOYSA-N
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Description

(4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate is a chemical compound that belongs to the class of aromatic amines It features a naphthalene ring system that is partially hydrogenated, with an amino group at the 4-position and a thiocyanate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules that can be used in drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can participate in nucleophilic substitution reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: This compound is similar in structure but lacks the thiocyanate group.

    4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol: This compound has a hydroxyl group instead of a thiocyanate group.

Uniqueness

The presence of both an amino group and a thiocyanate group in (4-Amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate makes it unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-14-11-6-5-10(13)8-3-1-2-4-9(8)11/h5-6H,1-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNDMGVQDWJUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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